Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-
Description
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- (molecular formula C₆H₁₈Cl₂Si₃), is a chlorinated organosilicon compound featuring a trisilane backbone (three silicon atoms in a chain). The central silicon (position 2) bears two chlorine atoms, while the terminal silicons (positions 1 and 3) are each substituted with three methyl groups. This structure imparts unique steric and electronic properties, balancing electron-withdrawing chlorine substituents with electron-donating methyl groups.
Properties
IUPAC Name |
dichloro-bis(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRIQUCROAGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510576 | |
| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-42-0 | |
| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aluminum Chloride-Mediated Redistribution
A widely documented method involves the redistribution of methylchlorosilanes using aluminum chloride ($$ \text{AlCl}3 $$) as a Lewis acid catalyst. In this approach, hexamethyldisilane ($$ \text{Si}2\text{Me}6 $$) reacts with dichlorosilane ($$ \text{SiH}2\text{Cl}_2 $$) in benzene at elevated temperatures. The reaction proceeds via a sequence of cleavage and recombination steps:
$$
2\ \text{Si}2\text{Me}6 + \text{SiH}2\text{Cl}2 \xrightarrow{\text{AlCl}3, \Delta} \text{Si}3\text{Me}6\text{Cl}2 + \text{byproducts}
$$
Key Parameters:
- Catalyst Loading: 5–10 mol% $$ \text{AlCl}_3 $$ relative to silane.
- Temperature: 80–100°C under inert atmosphere.
- Solvent: Anhydrous benzene or toluene.
- Yield: Up to 96% under optimized conditions.
This method leverages the electrophilic nature of $$ \text{AlCl}_3 $$ to facilitate silicon-silicon bond reorganization, preferentially forming the 2,2-dichloro isomer due to steric stabilization from adjacent methyl groups.
Disproportionation of Trichlorosilanes
Trichlorosilane as a Precursor
Disproportionation reactions of trichlorosilane ($$ \text{SiHCl}3 $$) provide an alternative route. Under controlled thermal conditions, $$ \text{SiHCl}3 $$ undergoes self-redistribution to generate dichlorosilane ($$ \text{SiH}2\text{Cl}2 $$) and tetrachlorosilane ($$ \text{SiCl}_4 $$):
$$
2\ \text{SiHCl}3 \rightleftharpoons \text{SiH}2\text{Cl}2 + \text{SiCl}4
$$
The resulting $$ \text{SiH}2\text{Cl}2 $$ is then reacted with hexamethyldisilane in the presence of $$ \text{AlCl}3 $$, as described in Section 1.1. This two-step process isolates $$ \text{SiH}2\text{Cl}_2 $$ for subsequent use, improving overall yield reproducibility.
Direct Chlorination of Methylsilanes
Gas-Phase Chlorination
Industrial-scale synthesis often employs gas-phase chlorination of hexamethyldisilane using chlorine ($$ \text{Cl}_2 $$) or hydrogen chloride ($$ \text{HCl} $$). The reaction occurs in a fluidized bed reactor at 300–400°C:
$$
\text{Si}2\text{Me}6 + 2\ \text{Cl}2 \rightarrow \text{Si}3\text{Me}6\text{Cl}2 + 2\ \text{MeCl}
$$
Advantages:
- Continuous production with minimal solvent waste.
- Scalable to multi-ton quantities.
Challenges:
- Requires stringent temperature control to prevent over-chlorination.
- Byproduct ($$ \text{MeCl} $$) management is critical for environmental compliance.
Solvent-Mediated Synthesis
Ether and Hydrocarbon Solvents
Low-temperature reactions in tetrahydrofuran (THF) or hexane mitigate side reactions such as polysilane formation. For example, combining $$ \text{Si}2\text{Me}6 $$ with $$ \text{SiCl}_4 $$ in THF at -78°C yields the target compound via nucleophilic substitution:
$$
\text{Si}2\text{Me}6 + \text{SiCl}4 \xrightarrow{\text{THF}, -78^\circ \text{C}} \text{Si}3\text{Me}6\text{Cl}2 + 2\ \text{MeCl}
$$
Conditions:
- Molar Ratio: 1:1 $$ \text{Si}2\text{Me}6:\text{SiCl}_4 $$.
- Reaction Time: 12–24 hours.
- Yield: 72–79%.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Solvent | Yield | Scalability |
|---|---|---|---|---|---|
| $$ \text{AlCl}_3 $$-Mediated | $$ \text{AlCl}_3 $$ | 80–100°C | Benzene | 96% | High |
| Disproportionation | None | 200–300°C | Gas Phase | 65–70% | Moderate |
| Direct Chlorination | None | 300–400°C | None | 85% | Industrial |
| THF-Mediated | None | -78°C | THF | 72–79% | Lab-Scale |
Challenges and Optimization Strategies
Byproduct Formation
Over-chlorination remains a persistent issue, particularly in gas-phase reactions. Implementing real-time gas chromatography (GC) monitoring allows for dynamic adjustment of chlorine feed rates, reducing undesired polysilane byproducts.
Catalyst Recovery
$$ \text{AlCl}3 $$ recovery and reuse are critical for cost-effective production. Recent advances in immobilized $$ \text{AlCl}3 $$ catalysts on mesoporous silica supports have demonstrated 90% recovery efficiency across five reaction cycles.
Chemical Reactions Analysis
Types of Reactions
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silanes with different oxidation states.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of chlorine atoms.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed for oxidation.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with various functional groups.
Reduction Reactions: The products include lower oxidation state silanes.
Oxidation Reactions: The products are typically silanols or siloxanes.
Scientific Research Applications
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- is an organosilicon compound with the molecular formula . It features a unique structure of three silicon atoms in a linear arrangement, with two chlorine atoms and six methyl groups attached.
Scientific Research Applications
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- has applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a precursor in synthesizing other organosilicon compounds.
- It is a reagent in organic transformations.
Biology
- It is studied for potential use in drug delivery systems.
- It is a component in biomaterials.
Medicine
- It is being researched for use in medical imaging.
- It is also being investigated as a therapeutic agent.
Industry
- It is used to produce advanced materials like silicones and polymers.
- It is used in the electronics industry for semiconductor fabrication.
Chemical Reactions
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- undergoes substitution, reduction, and oxidation reactions.
- Substitution Reactions: Chlorine atoms can be replaced by alkyl or aryl groups via nucleophilic substitution, using reagents like organolithium or Grignard reagents. The major products are substituted silanes with various functional groups.
- Reduction Reactions: It can be reduced to form silanes with different oxidation states, using reducing agents like lithium aluminum hydride (). The products include lower oxidation state silanes.
- Oxidation Reactions: It can be oxidized to form silanols or siloxanes, using oxidizing agents like hydrogen peroxide () or potassium permanganate (). The products are typically silanols or siloxanes.
Mechanism of Action
The mechanism of action of Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where the chlorine atoms are replaced by other groups, altering the chemical properties of the resulting compounds.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexamethyl-2-(Trimethylsilyl)Trisilane (TTMSS)
- Molecular Formula : C₉H₂₈Si₄ (CAS 1873-77-4) .
- Structure : The central silicon (position 2) is bonded to a trimethylsilyl group (Si(CH₃)₃), while positions 1 and 3 have three methyl groups each.
- Used as a radical reductant in organic synthesis due to its ability to donate hydrogen atoms .
- Comparison : Unlike the dichloro derivative, TTMSS lacks electronegative chlorine substituents, making it less polar and more suitable for radical-mediated reductions. Its lower reactivity toward hydrolysis allows for easier handling .
2,2-Diphenyl-1,1,1,3,3,3-Hexamethyltrisilane
- Molecular Formula : C₁₈H₂₈Si₃ (CAS 18549-83-2) .
- Structure : Two phenyl groups replace the chlorine atoms on the central silicon.
- Properties :
- Comparison : The phenyl groups increase hydrophobicity and reduce electrophilicity compared to the dichloro analog. Reactivity shifts toward aromatic substitution rather than nucleophilic displacement.
Chlorotris(trimethylsilyl)Silane
- Structure : A single chlorine atom is bonded to a silicon center surrounded by three trimethylsilyl groups.
- Properties :
- Comparison : The tris(trimethylsilyl) substitution creates significant steric hindrance, limiting reactivity at the silicon-chlorine bond. This contrasts with the dichloro derivative, where two chlorines may facilitate substitution reactions.
Octachlorotrisilane (Si₃Cl₈)
- Molecular Formula : Cl₈Si₃ (CAS 13596-23-1) .
- Properties :
- Comparison : The absence of methyl groups in octachlorotrisilane results in extreme sensitivity to moisture and air, unlike the dichloro-hexamethyl analog, which benefits from stabilizing methyl substituents.
Structural and Reactivity Trends
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
- Steric Effects :
Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| Dichloro-hexamethyltrisilane | Not reported | Not reported | 283.11 (estimated) |
| TTMSS | -20 (storage temp) | 73 (at 5 mmHg) | 248.66 |
| 2,2-Diphenyl-hexamethyltrisilane | Not reported | Not reported | 328.68 |
| Chlorotris(trimethylsilyl)silane | 50–52 | Not reported | 283.11 |
Biological Activity
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- (CAS No. 5181-42-0) is an organosilicon compound characterized by its unique molecular structure and reactivity. Its biological activity has garnered interest in various fields including medicinal chemistry and materials science. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C6H18Cl2Si3
- Molecular Weight : 245.37 g/mol
- Density : Approximately 1.0 g/cm³ (predicted)
- Boiling Point : 200.5 °C at 760 mmHg (predicted)
Trisilane compounds are known for their ability to undergo various chemical transformations due to the presence of reactive chlorine atoms and silicon-silicon (Si-Si) bonds. These transformations facilitate interactions with biological molecules and pathways, making them versatile agents in chemical synthesis and potential therapeutic applications.
Antimicrobial Properties
Research indicates that trisilane compounds may exhibit antimicrobial activity. The chlorine atoms present in the structure can enhance the compound's ability to disrupt microbial cell membranes. Studies have shown that certain organosilicon compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity and Cell Interaction
Trisilane derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) through oxidative stress pathways. For instance, a study demonstrated that a related compound induced significant cytotoxicity in human breast cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction .
Case Studies
- Case Study on Anticancer Activity :
- Application in Drug Delivery :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- | C6H18Cl2Si3 | Antimicrobial; Cytotoxic |
| Tris(trimethylsilyl)silane | C9H30Si3 | Radical reducing agent |
| 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | C8H18Cl2OSi2 | Precursor for silicon-based polymers |
Research Findings
Recent studies have focused on the synthesis and characterization of trisilane compounds for various applications:
- Synthesis Methods : Trisilane can be synthesized through chlorination reactions involving hexamethyldisilane. The presence of chlorine allows for further functionalization to create tailored materials for specific applications .
- Potential Applications : Beyond its biological activity, trisilane is being explored for use in silicon-based polymers which may offer superior properties compared to traditional carbon-based materials.
Q & A
Q. What are the primary synthetic routes for 2,2-dichlorohexamethyltrisilane, and how do reaction conditions influence yield?
The compound is synthesized via chlorination of hexamethyldisilane or selective substitution reactions involving chlorinating agents like Cl₂ or HCl. For example, reactions between methylchlorosilanes and aluminum-based catalysts under controlled temperatures (100–200°C) yield trisilane derivatives. Optimization of stoichiometry and reaction time is critical to minimize polysilane byproducts . Purification often involves fractional distillation or chromatography to isolate the dichloro-substituted isomer .
Q. How is 2,2-dichlorohexamethyltrisilane characterized structurally and chemically?
Key techniques include:
- NMR spectroscopy : NMR identifies Si–Cl and Si–Me bonding environments, with chemical shifts typically at δ −10 to −20 ppm for chlorinated Si centers.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₆H₁₈Cl₂Si₃, MW 275.4) and fragmentation patterns.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition onset temperatures around 150–200°C .
- X-ray crystallography : Resolves Si–Cl bond lengths (~2.02 Å) and steric effects from methyl groups .
Q. What are the primary applications of this compound in materials science?
It serves as:
- A precursor for silicon thin films via chemical vapor deposition (CVD), enabling low-temperature (350–500°C) deposition of amorphous or nanocrystalline Si for solar cells .
- A crosslinking agent in silicone polymers, enhancing thermal stability and mechanical properties .
- A reactive intermediate in organosilicon chemistry for synthesizing functionalized silanes .
Advanced Research Questions
Q. How does the addition of 2,2-dichlorohexamethyltrisilane enhance deposition rates in CVD compared to silane or disilane?
Studies show trisilane derivatives increase deposition rates due to higher silicon content and lower bond dissociation energies (Si–Si vs. Si–H). For example, in µc-Si (microcrystalline silicon) growth, trisilane achieves rates of 50 Å/sec at 400 W RF power, exceeding silane’s performance by >2× under similar conditions. The mechanism involves enhanced gas-phase decomposition kinetics, producing more Si radicals for surface incorporation . However, excessive power (>500 W) reduces film quality due to incomplete precursor dissociation .
Q. What contradictions exist in the literature regarding trisilane’s stoichiometric efficiency in CVD?
While trisilane theoretically provides 3× more Si per molecule than silane, experimental data show only a 1.5–2× rate increase. This discrepancy arises from:
- Parasitic gas-phase reactions : Premature polymerization reduces precursor availability for surface deposition.
- Steric hindrance : Bulky methyl groups limit adsorption on growth surfaces, as shown by lower R* (reactive sticking coefficient) values compared to linear silanes .
- Dopant interactions : Co-flowing dopants like PH₃ or B₂H₆ alter decomposition pathways, requiring careful gas-phase modeling .
Q. What methodologies resolve thermal decomposition challenges during storage and handling?
Key strategies include:
- Stabilization with inhibitors : Adding 0.1–1% amines (e.g., triethylamine) suppresses Si–Cl hydrolysis and radical chain reactions .
- Cold storage : Maintaining temperatures <10°C in inert atmospheres (Ar/N₂) prevents self-ignition risks.
- In-situ monitoring : FTIR or Raman spectroscopy tracks decomposition in real time during CVD processes .
Q. How does 2,2-dichlorohexamethyltrisilane compare to analogous fluorinated trisilanes in semiconductor doping?
Fluorinated analogs (e.g., 2,2-difluorohexamethyltrisilane) exhibit higher etch selectivity in plasma-enhanced CVD but lower thermal stability. The chlorine substituent in this compound provides better compatibility with n-type dopants (As, P) due to reduced electronegativity mismatch, achieving carrier concentrations >10¹⁹ cm⁻³ at 600°C . Fluorinated variants, however, are preferred for p-type doping with B or Al .
Methodological Recommendations
- Experimental Design : For CVD studies, use a factorial approach to optimize parameters: temperature (350–600°C), pressure (1–10 Torr), and precursor-to-dopant ratios. Include control experiments with silane or disilane to benchmark performance .
- Data Contradiction Analysis : Apply mass spectrometry-coupled TGA to distinguish gas-phase vs. surface-limited decomposition pathways. Compare results with density functional theory (DFT) simulations of Si–Cl bond cleavage energetics .
- Safety Protocols : Follow NFPA 704 guidelines for chlorosilanes, emphasizing fume hood use, grounding, and emergency quenching with dry sand or CO₂ extinguishers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
